molecular formula C17H21BrN2O2 B14461904 1-Benzyl-3-diethylcarbamoyloxypyridinium bromide CAS No. 69440-39-7

1-Benzyl-3-diethylcarbamoyloxypyridinium bromide

Cat. No.: B14461904
CAS No.: 69440-39-7
M. Wt: 365.3 g/mol
InChI Key: WGQIAMVAMMDBLZ-UHFFFAOYSA-M
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Description

1-Benzyl-3-diethylcarbamoyloxypyridinium bromide is a chemical compound with the molecular formula C16H21BrN2O It is a pyridinium derivative, characterized by the presence of a benzyl group and a diethylcarbamoyloxy group attached to the pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-diethylcarbamoyloxypyridinium bromide typically involves the reaction of 1-benzylpyridinium with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-diethylcarbamoyloxypyridinium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinium positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridinium or benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-diethylcarbamoyloxypyridinium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-diethylcarbamoyloxypyridinium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • 1-Benzyl-3-carbamoylpyridinium bromide
  • 1-Benzyl-3-ethoxycarbonyl-pyridinium bromide
  • 1-Benzyl-1-(2-hydroxyethyl)pyrrolidinium bromide

Comparison: 1-Benzyl-3-diethylcarbamoyloxypyridinium bromide is unique due to the presence of the diethylcarbamoyloxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

69440-39-7

Molecular Formula

C17H21BrN2O2

Molecular Weight

365.3 g/mol

IUPAC Name

(1-benzylpyridin-1-ium-3-yl) N,N-diethylcarbamate;bromide

InChI

InChI=1S/C17H21N2O2.BrH/c1-3-19(4-2)17(20)21-16-11-8-12-18(14-16)13-15-9-6-5-7-10-15;/h5-12,14H,3-4,13H2,1-2H3;1H/q+1;/p-1

InChI Key

WGQIAMVAMMDBLZ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C(=O)OC1=C[N+](=CC=C1)CC2=CC=CC=C2.[Br-]

Origin of Product

United States

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